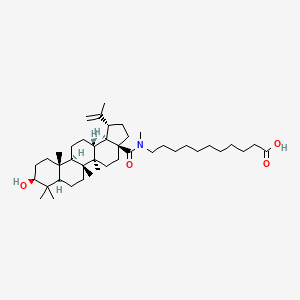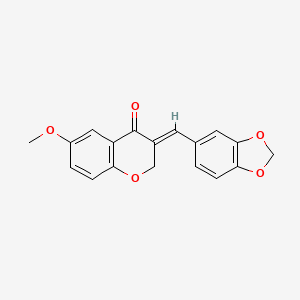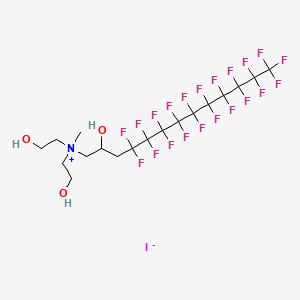
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is a nucleoside analog that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group and a deoxy sugar moiety, which distinguishes it from other nucleosides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine typically involves the manipulation of chiral centers in carbohydrate-type substrates. One common method includes the conversion of a precursor compound into the desired nucleoside through a series of reactions such as inversion, elimination, and reduction . For example, the conversion of a precursor into methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside, followed by reduction with hydrogen and Raney nickel, can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis equipment and optimized reaction conditions would be essential for efficient industrial production.
化学反応の分析
Types of Reactions
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the sugar moiety or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen and Raney nickel for reduction, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction can produce modified sugar moieties.
科学的研究の応用
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA synthesis, as well as its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and chemical processes that require specific nucleoside analogs.
作用機序
The mechanism of action of 1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxyinosine: Used as an antiretroviral drug.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is unique due to its specific structure, which includes an amino group and a deoxy sugar moiety. This structure allows it to interact differently with nucleic acid enzymes compared to other nucleoside analogs, potentially offering distinct advantages in antiviral and anticancer therapies.
特性
CAS番号 |
136035-13-7 |
|---|---|
分子式 |
C11H17N3O4 |
分子量 |
255.27 g/mol |
IUPAC名 |
1-[(2S,4R,5R)-4-amino-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-5-4-14(11(17)13-10(5)16)8-3-7(12)9(18-8)6(2)15/h4,6-9,15H,3,12H2,1-2H3,(H,13,16,17)/t6-,7+,8-,9-/m0/s1 |
InChIキー |
FAXNJWRNLCWHMW-KZVJFYERSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)[C@H](C)O)N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)



